(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine

Catalog No.
S631930
CAS No.
59983-39-0
M.F
C6H14N2O
M. Wt
130.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine

CAS Number

59983-39-0

Product Name

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine

IUPAC Name

(2S)-2-(methoxymethyl)pyrrolidin-1-amine

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

InChI

InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m0/s1

InChI Key

BWSIKGOGLDNQBZ-LURJTMIESA-N

SMILES

COCC1CCCN1N

Synonyms

(2S)-2-(Methoxymethyl)-1-pyrrolidinamine; (S)-1-Amino-2-(methoxymethyl)pyrrolidine; SAMP; [(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]amine;

Canonical SMILES

COCC1CCCN1N

Isomeric SMILES

COC[C@@H]1CCCN1N

The exact mass of the compound (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organomercury Compounds - Phenylmercury Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP, CAS 59983-39-0) is a highly effective chiral auxiliary pioneered for the Enders hydrazone alkylation reaction. Derived from naturally occurring L-proline, SAMP is utilized to direct the stereoselective α-alkylation of ketones and aldehydes, forming azaenolate intermediates that undergo highly predictable electrophilic additions. In industrial and advanced laboratory settings, SAMP is prized for its ability to deliver exceptional enantiomeric excesses (often >95% ee) while allowing for mild, non-destructive cleavage via ozonolysis or controlled hydrolysis. Its commercial availability and robust performance make it a cornerstone reagent for the asymmetric synthesis of complex natural products, pharmaceuticals, and specialized fine chemicals [1].

Substituting SAMP with generic achiral hydrazines (e.g., N,N-dimethylhydrazine) entirely eliminates stereocontrol, yielding racemic mixtures that require costly and inefficient downstream chiral resolution. While Evans oxazolidinones are popular alternatives for asymmetric synthesis, their application to ketone enolates often suffers from over-alkylation and unwanted ketene formation during deprotonation. Furthermore, while the (R)-enantiomer (RAMP) provides complementary stereochemistry, it is derived from unnatural D-proline or (R)-glutamic acid, making it significantly more expensive and less viable for large-scale procurement. SAMP's unique combination of L-proline-derived cost-efficiency, resistance to over-alkylation, and highly predictable azaenolate geometry makes it irreplaceable for scalable, high-ee ketone and aldehyde functionalization [1].

Enantioselectivity in Ketone α-Alkylation

In the synthesis of chiral ketones (e.g., (S)-(+)-4-methyl-3-heptanone), the use of SAMP as a chiral auxiliary enables virtually complete asymmetric induction. Alkylation of the SAMP-hydrazone followed by oxidative cleavage yields the target α-alkylated ketone with an enantiomeric excess of ≥97%. In contrast, utilizing standard achiral N,N-dimethylhydrazine under identical metalation and alkylation conditions yields a racemic mixture (0% ee), demonstrating the absolute necessity of the SAMP auxiliary for stereoselective procurement workflows [1].

Evidence DimensionEnantiomeric excess (ee) of α-alkylated ketone
Target Compound Data≥97% ee
Comparator Or BaselineAchiral N,N-dimethylhydrazine (0% ee)
Quantified Difference>97% absolute increase in enantiomeric purity
ConditionsLDA deprotonation, alkylation, followed by oxidative cleavage (ozonolysis)

High enantiomeric excess directly eliminates the need for expensive, yield-destroying downstream chiral resolution steps in pharmaceutical manufacturing.

Precursor Economics: SAMP vs. RAMP

Both SAMP and its enantiomer RAMP dictate absolute stereochemistry in Enders alkylation, but they differ drastically in procurement viability. SAMP is synthesized directly from naturally abundant and inexpensive L-proline. Conversely, RAMP requires unnatural D-proline or (R)-glutamic acid as a starting material, significantly increasing its commercial cost. For synthetic routes where the target stereocenter can be designed to utilize the (S)-auxiliary, procuring SAMP rather than RAMP provides identical stereochemical predictability but at a fraction of the raw material cost, making it the preferred choice for scale-up[1].

Evidence DimensionPrecursor abundance and relative cost
Target Compound DataSynthesized from abundant L-proline (highly cost-effective)
Comparator Or BaselineRAMP (synthesized from expensive D-proline)
Quantified DifferenceSubstantial reduction in auxiliary procurement cost for equivalent stereocontrol
ConditionsCommercial scale-up and chiral pool sourcing

Selecting SAMP over RAMP whenever synthetic route design permits drastically reduces the cost of goods for chiral intermediate manufacturing.

Suppression of Over-Alkylation in Ketone Functionalization

When performing asymmetric α-alkylation of ketones, traditional Evans oxazolidinone auxiliaries often suffer from over-alkylation and ketene formation during the deprotonation step, degrading the overall yield and purity. SAMP circumvents this process bottleneck by forming a highly stable, rigid azaenolate intermediate (predominantly the E_C=C / Z_C-N isomer) that directs electrophilic attack exclusively to one face without undergoing ketene degradation. This allows SAMP-hydrazone alkylations to routinely achieve 70-90% isolated yields of the desired mono-alkylated product, outperforming oxazolidinone baselines in complex ketone systems[1].

Evidence DimensionMono-alkylation efficiency and side-reaction prevalence
Target Compound Data70-90% yield with minimal over-alkylation
Comparator Or BaselineEvans oxazolidinones (prone to ketene formation and over-alkylation in ketones)
Quantified DifferenceSignificant reduction in poly-alkylated byproducts and degradation
ConditionsEnolate/azaenolate formation followed by electrophilic alkylation

Avoiding over-alkylation simplifies downstream purification and maximizes the yield of high-value chiral intermediates.

Mild Cleavage and Auxiliary Recovery

A critical parameter for chiral auxiliaries is the ease of removal without racemizing the newly formed stereocenter. SAMP hydrazones can be cleaved using mild ozonolysis at -78 °C or biphasic acidic hydrolysis, preserving >95% of the induced enantiomeric excess. Furthermore, the cleavage process often allows for the recovery of the SAMP auxiliary as a nitrosamine intermediate, which can be reduced back to SAMP using LiAlH4. In contrast, harsh acidic hydrolysis required for more robust imines often leads to acid-catalyzed keto-enol tautomerism, degrading the ee of the final product [1].

Evidence DimensionStereocenter retention during cleavage
Target Compound Data>95% ee retention via ozonolysis
Comparator Or BaselineHarsh acidic imine hydrolysis (significant racemization via epimerization)
Quantified DifferencePrevention of epimerization during auxiliary removal
ConditionsOzonolysis (-78 °C) vs. refluxing strong acid

Mild cleavage ensures that the high stereoselectivity achieved during the reaction is not lost during product isolation, ensuring high final product purity.

Asymmetric Synthesis of Pharmaceutical Intermediates

SAMP is the ideal choice for the α-alkylation of ketones to produce chiral building blocks for drugs (e.g., epothilones, zaragozic acid) where high enantiomeric excess and mild cleavage conditions are strictly required [1].

Natural Product Total Synthesis

In the synthesis of complex natural products like imperanene or specific pheromones, SAMP provides the necessary stereocontrol for acyclic systems that are otherwise difficult to functionalize selectively [1].

Scalable Chiral Auxiliary Procurement

Process chemists should design synthetic routes around SAMP rather than RAMP whenever stereochemically possible, leveraging the significant cost advantages of L-proline-derived raw materials for industrial scale-up [1].

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Enders reagents

Dates

Last modified: 08-15-2023

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